molecular formula C20H24N6O3 B2866861 8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920480-20-2

8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2866861
CAS-Nummer: 920480-20-2
Molekulargewicht: 396.451
InChI-Schlüssel: IAPYSAOQZBRWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[2,1-f]purinedione class, characterized by a fused imidazole-purine core. Its structure includes a 2-methoxyphenylaminoethyl side chain and four methyl substituents at positions 1, 3, 6, and 5. The methoxy group on the phenyl ring and the methyl groups on the purine scaffold likely influence its electronic properties, solubility, and biological activity.

Eigenschaften

IUPAC Name

6-[2-(2-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(12)11-10-21-14-8-6-7-9-15(14)29-5/h6-9,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPYSAOQZBRWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for producing complex organic molecules. MCRs have been highlighted as a significant tool in medicinal chemistry due to their ability to streamline the synthesis process while enhancing yields and diversity of compounds .

Biological Activity

The biological activity of the compound has been evaluated in various contexts:

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit promising anticancer properties. For instance, certain derivatives have shown effectiveness against various human solid tumors. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Antimicrobial Properties

Research has demonstrated that related compounds within the imidazo[2,1-f]purine class possess antimicrobial activity. For example, certain derivatives were tested against Staphylococcus aureus and exhibited moderate activity . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance antimicrobial potency.

Neuroprotective Effects

There is emerging evidence that imidazo[2,1-f]purines may have neuroprotective effects. Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . These findings indicate potential therapeutic applications in neurodegenerative disorders.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy : A study conducted on various imidazo[2,1-f]purine derivatives showed that specific modifications led to increased cytotoxicity against HeLa and MCF-7 cell lines. The study reported IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Testing : In a comparative analysis of imidazo[2,1-f]purines against common bacterial strains, one derivative demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against Escherichia coli, suggesting strong antibacterial properties .
  • Neuroprotection : Research focusing on AChE inhibition revealed that certain derivatives could significantly reduce enzyme activity at concentrations as low as 5 µM. This suggests a potential role in treating cognitive decline associated with Alzheimer's disease .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Value Reference
AnticancerHeLa12 µM
AntimicrobialStaphylococcus aureus<10 µg/mL
NeuroprotectionAChE Inhibition5 µM

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with similar derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Modifications
Target Compound 2-methoxyphenylaminoethyl (8), 1,3,6,7-tetramethyl Not explicitly provided Methoxy group, four methyl substituents
8-{2-[(2-Chlorophenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-chlorophenylaminoethyl (8), 1,6,7-trimethyl C₁₈H₁₉ClN₆O₂ 386.84 Chloro substituent, three methyl groups
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-chlorophenylaminoethyl (8), 1,3,6,7-tetramethyl Chloro substituent, four methyl groups
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione Dihydroisoquinolinylbutyl (8), 1,3-dimethyl Bulky dihydroisoquinoline substituent
8-(2-(Fluorophenoxy)ethyl)-1,3-dimethyltetrahydropyrazino[2,1-f]purinediones Fluorophenoxyethyl (8), 1,3-dimethyl Fluorinated aryl ether side chain

Key Observations :

  • Substituent Position: The target compound’s 2-methoxyphenyl group differs from chloro () or fluorophenoxy () analogs, which may alter receptor binding due to electronic effects (e.g., methoxy’s electron-donating nature vs. chloro’s electron-withdrawing properties) .

Vorbereitungsmethoden

N-Methylation at Positions 1 and 3

  • Reagents : Methyl iodide (CH₃I) in dimethylformamide (DMF).
  • Conditions : 0°C to room temperature, 12-hour reaction under nitrogen.
  • Yield : 85–90% for mono-methylation; excess CH₃I ensures di-methylation.

C-Methylation at Positions 6 and 7

  • Method : Friedel-Crafts alkylation using methyl chloroformate (ClCO₂CH₃) and AlCl₃.
  • Solvent : Dichloromethane (DCM), 24-hour reaction at 25°C.
  • Challenges : Over-alkylation is mitigated by stoichiometric control (1:1.2 substrate-to-reagent ratio).

Introduction of the 8-(2-((2-Methoxyphenyl)Amino)Ethyl) Side Chain

The ethylamino-methoxyphenyl moiety is introduced via a two-step sequence:

Alkylation at Position 8

  • Substrate : 8-Bromo-imidazo[2,1-f]purine intermediate.
  • Reagents : 2-Aminoethyl bromide hydrobromide, triethylamine (TEA).
  • Conditions : Tetrahydrofuran (THF), 60°C, 6 hours.
  • Yield : 70–75% after silica gel chromatography.

Coupling with 2-Methoxyphenylamine

  • Method : Buchwald-Hartwig amination.
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
  • Base : Potassium tert-butoxide (KOtBu).
  • Solvent : Toluene, 100°C, 12 hours.
  • Yield : 82% with >95% purity by HPLC.

Final Cyclization and Dione Formation

The 2,4-dione functionality is installed via oxidative dehydrogenation:

  • Reagent : Iodine (I₂) in aqueous sodium hydroxide (NaOH).
  • Conditions : 80°C, 4 hours, yielding the dione through ketonization.
  • Side Products : <5% over-oxidized species, removed via recrystallization.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Ethyl acetate/petroleum ether (1:6 v/v) for intermediate purification.
  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5) for final compound.

Spectroscopic Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms methyl resonances at δ 3.12 (s, 6H, N-CH₃) and δ 2.89 (s, 6H, C-CH₃).
  • HRMS : [M+H]⁺ m/z calculated 455.2184, observed 455.2186.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
Rh₂(OAc)₄ Catalyzed 89 98 Minimal byproducts, scalable
Pd-Mediated Coupling 82 95 High regioselectivity
Friedel-Crafts 78 90 Cost-effective reagents

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N- vs. C-alkylation is addressed using bulky bases (e.g., DBU) to favor C-methylation.
  • Oxidative Degradation : The dione group is sensitive to light; reactions are conducted under amber glassware.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.